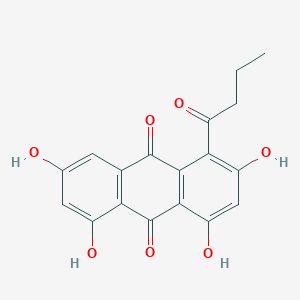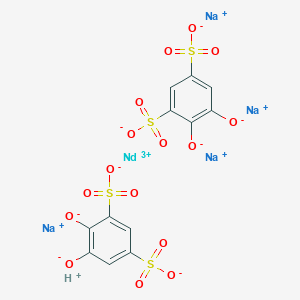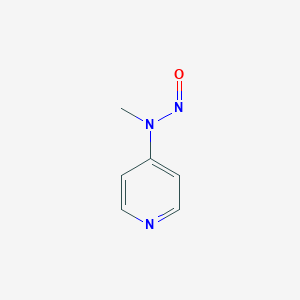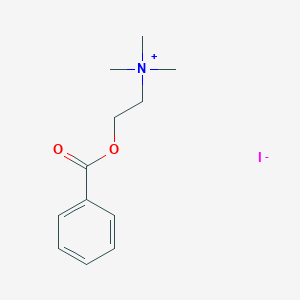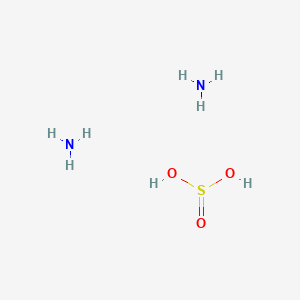
Ammonium sulfite solution
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium sulfite is the ammonium salt of sulfurous acid with the chemical formula (NH4)2SO3 . It appears as colorless hygroscopic crystals . It is used in various applications such as a hair straightening agent and a hair waving agent in cosmetics , a preservative for fixers in photography , and in the making of bricks .
Synthesis Analysis
Ammonium sulfite can be prepared by the reaction of ammonia with sulfur dioxide in aqueous solution . The reaction is as follows: 2 NH3 + SO2 + H2O → (NH4)2SO3 . It is produced in gas scrubbers, now obsolete, consisting of ammonium hydroxide to remove sulfur dioxide from emissions from power plants .Molecular Structure Analysis
The compound consists of two ammonium ions [(NH4)+] and one sulfite ion [(SO3)2-] .Chemical Reactions Analysis
Ammonium sulfite is a reducing agent . It emits sulfur dioxide and oxides of nitrogen upon heating to decomposition . The methodology of NH4+ analysis is based on the fluorescent product formed between o-pthaldialdehyde and NH4+ in the presence of sulfite .Physical And Chemical Properties Analysis
Ammonium sulfite has a molar mass of 116.14 g/mol . It is soluble in water, with a solubility of 35 g/100 mL . It is insoluble in acetone and alcohol . It has a refractive index of 1.515 . It decomposes at a melting point of 65 °C .Scientific Research Applications
Application in Wet Flue Gas Desulfurization
Ammonium sulfite solution is a key component in ammonia-based wet flue gas desulfurization (WFGD) processes in power plants. It reacts with sulfur dioxide contained in flue gas, where the absorption of sulfur dioxide is influenced by both gas and liquid films. This reaction is significant for controlling emissions from power plants (Gao et al., 2010).
Oxidation Kinetics in Ammonium Sulfite Solutions
Studies have been conducted on the heterogeneous oxidation of ammonium sulfite solutions, focusing on factors such as sulfite concentration, oxygen levels, temperature, and ionic strength. These investigations are crucial for understanding the chemical behavior of ammonium sulfite in various industrial processes (Zhou et al., 2000).
Ammonium Sulfite in Ore Flotation and Metal Recovery
Ammonium sulfate, closely related to ammonium sulfite, has been explored for its function and application in ore flotation and metal recovery, highlighting the versatility of ammonium-based compounds in mining and metallurgical processes (Liu Hu-ping, 2013).
Plasma-Induced Oxidation Technique
A novel technique utilizing corona plasma-induced oxidation has been researched for converting concentrated ammonium sulfites to sulfates. This method shows potential for industrial applications in flue gas desulfurization processes (Hu et al., 2008).
Photometric Detection in Water Analysis
Ammonium sulfite is used in photometric procedures for determining ammonium nitrogen in drinking water. This application is crucial for water quality monitoring and ensuring safety standards in potable water supplies (Demutskaya & Kalinichenko, 2010).
Fertilizer Drawn Forward Osmosis Desalination
Ammonium sulfite, combined with ammonium sulfate, has been explored as a draw solution in fertilizer drawn forward osmosis (FDFO) desalination processes. This innovative approach can contribute to water-energy-food nexus technologies (Tran et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
azane;sulfurous acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O3S/c;;1-4(2)3/h2*1H3;(H2,1,2,3) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUCIEFHOVEZAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.OS(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azane;sulfurous acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)
